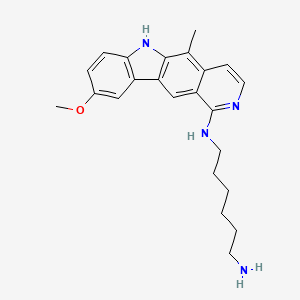
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a hexanediamine backbone with a substituted pyridocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, starting with the preparation of the pyridocarbazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-acetyl-5-methoxy-1-phenylsulphonylindole . The final step involves the coupling of the pyridocarbazole core with 1,6-hexanediamine under specific reaction conditions, often using catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.
Scientific Research Applications
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as a cross-linking agent in epoxy resins.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets. The pyridocarbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the hexanediamine backbone can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: A simpler diamine with a hexamethylene backbone, used primarily in the production of nylon 66.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative of hexanediamine with additional methyl groups, used in various chemical syntheses.
Uniqueness
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its complex structure, which combines a hexanediamine backbone with a substituted pyridocarbazole moiety. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74861-71-5 |
|---|---|
Molecular Formula |
C23H28N4O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C23H28N4O/c1-15-17-9-12-26-23(25-11-6-4-3-5-10-24)20(17)14-19-18-13-16(28-2)7-8-21(18)27-22(15)19/h7-9,12-14,27H,3-6,10-11,24H2,1-2H3,(H,25,26) |
InChI Key |
DXDMBTKHMAUUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















